4'-Trifluoromethyl-biphenyl-3-carbaldehyde
Description
Significance of Fluorinated Biphenyl (B1667301) Scaffolds in Advanced Chemical Systems
The introduction of fluorine atoms into organic molecules, particularly into aromatic systems like the biphenyl scaffold, is a widely employed strategy in modern chemistry to enhance molecular properties. bohrium.com Fluorinated biphenyls are noted for their high rigidity and chemical stability. nih.gov The trifluoromethyl group (-CF3), in particular, is one of the most significant fluorinated moieties used in pharmaceuticals and advanced materials. mdpi.com
In medicinal chemistry, the -CF3 group is often used to fine-tune the physicochemical characteristics of a drug candidate. mdpi.com Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.comwechemglobal.com By replacing a hydrogen atom or a methyl group with a -CF3 group, chemists can block sites of metabolic oxidation, potentially increasing the half-life and efficacy of a drug. mdpi.comwikipedia.org This has led to the incorporation of trifluoromethylated structures in a wide array of therapeutics, including anti-inflammatory, antidepressant, and antiviral drugs. wechemglobal.comwikipedia.org
Beyond pharmaceuticals, fluorinated biphenyl scaffolds are crucial in materials science. Their unique electronic properties make them suitable components for organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). wikipedia.org The incorporation of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which facilitates electron injection and enhances resistance to oxidative degradation in electronic devices. rsc.org Furthermore, the specific interactions involving fluorine can influence the solid-state packing of molecules, which is critical for optimizing charge carrier mobility in organic semiconductors. rsc.org The enhanced thermal stability and chemical inertness of fluorinated compounds also make them valuable in the development of high-performance polymers and other advanced materials. numberanalytics.commdpi.com
Historical Context of Biphenyl Derivatives in Organic Synthesis and Medicinal Chemistry
Biphenyl and its derivatives have been fundamental structures in organic chemistry for over a century. nih.gov Early in their history, biphenyls were primarily used as heat transfer fluids and as precursors to polychlorinated biphenyls (PCBs), which saw widespread use as insulating fluids in electrical equipment before their environmental toxicity was understood. wikipedia.orgvedantu.com
The synthesis of the biphenyl core has evolved significantly over time. Early methods included the Wurtz-Fittig reaction in the 19th century and the Ullmann reaction, developed in 1901, which involves the copper-catalyzed coupling of aryl halides. nih.govontosight.ai Another classic method, the Bennett-Turner reaction, was reported in 1914. nih.gov A major breakthrough came with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govwikipedia.orgbiosynce.com These modern methods offer high efficiency and functional group tolerance, making the synthesis of complex substituted biphenyls far more accessible. acs.org
For many decades, the biphenyl scaffold has been recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds, including numerous marketed drugs. nih.gov Its rigid structure provides a well-defined orientation for appended functional groups to interact with biological targets. Biphenyl derivatives are found in drugs for various conditions, such as the anti-inflammatory drug diflunisal (B1670566) and the antihypertensive telmisartan. wikipedia.org The biphenyl moiety also serves as a crucial structural element in dyes, polymers, and liquid crystals. wikipedia.orgbiosynce.com
Scope and Research Focus for 4'-Trifluoromethyl-biphenyl-3-carbaldehyde
The primary role of this compound in contemporary research is that of a specialized chemical building block. Its commercial availability from various chemical suppliers underscores its utility as a readily accessible intermediate for synthesizing more elaborate target molecules. scbt.combldpharm.com The research focus is not typically on the compound itself but on the novel molecules that can be constructed from it.
The compound's structure is bifunctional, offering two distinct points for chemical modification:
The Aldehyde Group (-CHO): This functional group is a cornerstone of organic synthesis. It can be easily converted into a wide variety of other functionalities. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to form imines, alkenes (e.g., via the Wittig reaction), and other carbon-carbon bonds. This versatility allows chemists to readily attach this biphenyl scaffold to other molecular fragments.
The Trifluoromethyl-Biphenyl Core: This portion of the molecule provides the desirable properties associated with fluorinated biphenyls, as discussed previously. Researchers incorporate this scaffold into larger molecules to impart enhanced metabolic stability, lipophilicity, and specific electronic properties. mdpi.comwechemglobal.com
Therefore, the research focus for this compound is centered on its application in synthetic programs aimed at discovering new pharmaceuticals, agrochemicals, and high-performance materials. It serves as a key starting material for introducing a trifluoromethyl-biphenyl moiety into a target structure, leveraging the predictable reactivity of the aldehyde group to achieve the desired molecular design.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQBHCYLEQJWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382229 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343604-24-0 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 343604-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Approaches for 4 Trifluoromethyl Biphenyl 3 Carbaldehyde and Its Derivatives
Established Synthetic Pathways to 4'-Trifluoromethyl-biphenyl-3-carbaldehyde
The principal approach to synthesizing this compound involves the initial formation of the biphenyl (B1667301) core, followed by the introduction or modification of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds. nih.gov These reactions are instrumental in constructing the biphenyl scaffold of the target molecule.
Among the various cross-coupling methods, the Suzuki-Miyaura coupling is one of the most extensively used for the synthesis of biphenyl derivatives. acs.orgnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. acs.orgmdpi.comgre.ac.uk The versatility and functional group tolerance of the Suzuki-Miyaura coupling make it particularly well-suited for the synthesis of complex molecules like this compound. tcichemicals.com
The general scheme for a Suzuki-Miyaura coupling to form a biphenyl structure is as follows:

For the synthesis of the target compound, this would involve the reaction of a boronic acid or ester derivative of one aromatic ring with a halide derivative of the other. For instance, (3-formylphenyl)boronic acid could be coupled with 1-bromo-4-(trifluoromethyl)benzene, or conversely, 3-bromobenzaldehyde (B42254) could be coupled with (4-(trifluoromethyl)phenyl)boronic acid. The choice of reactants is often dictated by the commercial availability and stability of the starting materials.
Key components of a typical Suzuki-Miyaura coupling protocol include:
Palladium Catalyst: A variety of palladium sources can be used, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand. acs.org The choice of ligand can significantly influence the reaction's efficiency.
Base: A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the activation of the organoboron species. acs.org
Solvent: A mixture of an organic solvent (e.g., toluene (B28343), dioxane, or dimethylformamide) and water is commonly used. acs.org
Recent advancements have focused on developing more efficient and environmentally friendly Suzuki-Miyaura coupling protocols, including the use of heterogeneous catalysts that can be easily recovered and reused. mdpi.com
Functional Group Interconversions on Biphenyl Scaffolds Leading to the Carbaldehyde Moiety
Once the 4'-trifluoromethyl-biphenyl core is assembled, the carbaldehyde group can be introduced through various functional group interconversions. This strategy is particularly useful if the aldehyde functionality is not compatible with the conditions of the cross-coupling reaction.
Common precursors to the carbaldehyde group include:
Alcohols: A primary alcohol (-CH₂OH) on the biphenyl ring can be oxidized to an aldehyde (-CHO) using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are frequently employed to achieve this transformation without over-oxidation to the carboxylic acid.
Nitriles: The reduction of a nitrile (-CN) group can also yield an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this conversion, which proceeds via an imine intermediate that is hydrolyzed to the aldehyde. vanderbilt.edu
Esters: Esters can be partially reduced to aldehydes using reagents like DIBAL-H at low temperatures.
Novel Synthetic Approaches for Enhanced Efficiency and Selectivity
Research continues to focus on developing more efficient, selective, and sustainable methods for the synthesis of complex molecules like this compound. Miniaturization of synthesis and screening processes is one such area of advancement. For example, the use of droplet microarrays for high-throughput synthesis of biphenyl libraries via the Suzuki-Miyaura reaction has been demonstrated, significantly reducing the amount of reagents and solvents required. nih.govresearchgate.net
Synthesis of Key Fluorinated Biphenyl Analogs and Precursors
The synthesis of fluorinated biphenyls is of great interest due to the profound impact of fluorine substitution on the physicochemical and biological properties of molecules. cas.cn
Strategies for Trifluoromethyl Group Incorporation
The incorporation of a trifluoromethyl (-CF₃) group is a key step in the synthesis of the target molecule and its analogs. hovione.com This group can be introduced either by using a starting material that already contains the -CF₃ group or by trifluoromethylation of a pre-formed biphenyl scaffold.
Several methods for trifluoromethylation have been developed:
From Trifluoromethyl-Containing Building Blocks: The most straightforward approach is to use a commercially available starting material that already bears the trifluoromethyl group, such as 1-bromo-4-(trifluoromethyl)benzene or (4-(trifluoromethyl)phenyl)boronic acid, in a cross-coupling reaction. rsc.org
Direct Trifluoromethylation: Direct C-H trifluoromethylation of an aromatic ring is a more atom-economical approach. Palladium-catalyzed methods have been developed for the ortho-trifluoromethylation of aromatic C-H bonds, often directed by a nearby functional group. acs.org
From Other Functional Groups: The trifluoromethyl group can also be synthesized from other functionalities. For example, the reaction of aryl fluoroformates with sulfur tetrafluoride (SF₄) can yield aryl trifluoromethyl ethers. beilstein-journals.org While not a direct route to the target compound, this illustrates the diverse strategies available for introducing fluorine-containing moieties.
Recent innovations in trifluoromethylation include electrochemical methods that utilize trifluoroacetic acid as an economical source of the CF₃ group. allfluoro.com Palladium-catalyzed trifluoromethylation of vinyl sulfonates has also been reported, providing access to trifluoromethylated alkenes. nih.gov
Synthesis of Positional Isomers and Structurally Related Biphenyl Carbaldehydes
The synthesis of positional isomers of this compound and structurally related biphenyl carbaldehydes predominantly relies on the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method facilitates the formation of the crucial carbon-carbon bond between two aryl rings, offering a convergent and efficient pathway to a wide array of substituted biphenyls. The strategic selection of appropriately substituted arylboronic acids (or their corresponding esters) and aryl halides is paramount in dictating the final substitution pattern of the resulting biphenyl carbaldehyde.
The general synthetic approach involves the coupling of a formyl-substituted phenylboronic acid with a trifluoromethyl-substituted bromobenzene, or vice versa. The reaction is catalyzed by a palladium complex, typically in the presence of a base and a suitable solvent system. The aldehyde functionality is generally well-tolerated under the mild conditions of the Suzuki-Miyaura coupling, making it a highly effective method for the preparation of these compounds.
Key to the synthesis of various positional isomers is the careful choice of the starting materials. For instance, to synthesize the parent compound, this compound, one could react (3-formylphenyl)boronic acid with 1-bromo-4-(trifluoromethyl)benzene. By systematically altering the positions of the formyl group on the phenylboronic acid and the trifluoromethyl group on the bromobenzene, a range of positional isomers can be accessed.
The following table outlines the necessary precursors for the synthesis of various positional isomers of trifluoromethyl-biphenyl-carbaldehyde via the Suzuki-Miyaura cross-coupling reaction.
Table 1: Precursors for the Synthesis of Positional Isomers of Trifluoromethyl-biphenyl-carbaldehyde
| Target Compound Name | Arylboronic Acid Precursor | Aryl Halide Precursor |
|---|---|---|
| 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde | (2-Formylphenyl)boronic acid | 1-Bromo-2-(trifluoromethyl)benzene |
| 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde | (2-Formylphenyl)boronic acid | 1-Bromo-3-(trifluoromethyl)benzene |
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde | (2-Formylphenyl)boronic acid | 1-Bromo-4-(trifluoromethyl)benzene |
| 2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde | (3-Formylphenyl)boronic acid | 1-Bromo-2-(trifluoromethyl)benzene |
| 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde | (3-Formylphenyl)boronic acid | 1-Bromo-3-(trifluoromethyl)benzene |
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde | (3-Formylphenyl)boronic acid | 1-Bromo-4-(trifluoromethyl)benzene |
| 2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde | (4-Formylphenyl)boronic acid | 1-Bromo-2-(trifluoromethyl)benzene |
| 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde | (4-Formylphenyl)boronic acid | 1-Bromo-3-(trifluoromethyl)benzene |
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde | (4-Formylphenyl)boronic acid | 1-Bromo-4-(trifluoromethyl)benzene |
Research in the field has demonstrated the efficacy of various palladium catalysts and ligands for the Suzuki-Miyaura coupling of substrates bearing electron-withdrawing groups, such as the trifluoromethyl group. For instance, palladium(II) acetate in conjunction with a phosphine ligand like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) has been shown to be effective in coupling sterically hindered and electronically deactivated aryl halides. scbt.com The choice of base, such as potassium carbonate, sodium carbonate, or potassium phosphate, and the solvent system, often a mixture of an organic solvent like dioxane or toluene with water, are critical parameters that are optimized to achieve high yields. nih.govnih.gov While specific comparative yield data for all positional isomers of trifluoromethyl-biphenyl-carbaldehyde is not extensively documented in a single study, the Suzuki-Miyaura reaction is a well-established and high-yielding method for the synthesis of a broad range of substituted biaryls. mdpi.com
The reaction conditions are generally mild, which is advantageous for preserving the aldehyde functional group. The development of highly active catalyst systems has expanded the scope of the Suzuki-Miyaura reaction to include even challenging substrates, ensuring that the synthesis of these various positional isomers is a feasible and efficient process. nih.gov
Reaction Chemistry and Mechanistic Studies of 4 Trifluoromethyl Biphenyl 3 Carbaldehyde
Aldehyde Functional Group Reactivity
The aldehyde functional group in 4'-Trifluoromethyl-biphenyl-3-carbaldehyde is a primary site of chemical reactivity. Its susceptibility to oxidation, reduction, and condensation reactions allows for the synthesis of a diverse range of derivatives.
The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a common pathway for creating derivatives with altered chemical properties. The oxidation of this compound yields 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. This conversion can be achieved using various oxidizing agents. The resulting carboxylic acid serves as a key intermediate in the synthesis of other compounds, such as amides and esters, by leveraging the reactivity of the carboxyl group. chemshuttle.com The trifluoromethyl group is metabolically stable and its presence can enhance the biological activity of molecules. researchgate.net
Research on related trifluoromethyl-containing aldehydes demonstrates that the formyl group can be effectively oxidized to generate α-trifluoromethyl acids, which are valuable building blocks for various synthons. nih.gov
Table 1: Representative Oxidation Reaction
| Reactant | Product | Reagent Example |
|---|
The aldehyde functional group can be reduced to a primary alcohol, yielding (4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol. This reduction is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov
In studies involving similar α–trifluoromethyl aldehydes, in situ reduction with NaBH₄ has been shown to be an effective method to produce the corresponding β-trifluoromethyl alcohols in high yield. nih.gov The characterization of the resulting alcohol is performed using standard spectroscopic techniques. For instance, in the ¹H-NMR spectrum of a related reduced compound, 4-(5-Trifluoromethylpyridin-2-yloxy)phenylmethanol, the formation of the alcohol was confirmed by the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the benzylic alcohol protons. nih.gov
Table 2: Representative Reduction Reaction
| Reactant | Product | Reagent Example |
|---|
Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govresearchgate.net The reaction of this compound with an amine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the azomethine group. jocpr.com These reactions are often catalyzed by a small amount of acid. jocpr.com The formation of Schiff bases is a versatile method for synthesizing compounds with applications in various fields, including materials science and medicinal chemistry. nih.govsemanticscholar.org
Similarly, the reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. researchgate.net This condensation reaction is a standard method for converting aldehydes and ketones into their corresponding oxime derivatives. researchgate.netgoogle.com The formation of this compound oxime would proceed via the nucleophilic addition of hydroxylamine to the aldehyde, followed by the elimination of a water molecule.
Role of the Trifluoromethyl Group in Modulating Reactivity
The trifluoromethyl (-CF₃) group is a powerful modulator of chemical reactivity due to its distinct electronic and steric properties. nih.gov
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov Its strong inductive effect (-I effect) significantly decreases the electron density of the aromatic ring to which it is attached. researchgate.netnih.gov This electron-withdrawing nature enhances the electrophilic character of the biphenyl (B1667301) system and, consequently, the attached aldehyde. nih.gov
The increased electrophilicity at the carbonyl carbon of this compound makes it more susceptible to nucleophilic attack compared to a non-substituted biphenyl aldehyde. The -CF₃ group activates electrophilic sites primarily through inductive electron withdrawal, leading to greater positive charge-delocalization. nih.gov This property influences the rates and outcomes of reactions involving the aldehyde, such as condensation and reduction. The presence of the -CF₃ group can also impact the acidity of nearby protons and the stability of reaction intermediates. nih.gov
The trifluoromethyl group is bulkier than a methyl group and can exert significant steric hindrance. mdpi.comnih.gov In the context of this compound, the -CF₃ group is on the 4'-position of one phenyl ring, while the aldehyde is on the 3-position of the other. The rotational freedom around the biphenyl single bond means the -CF₃ group can influence the accessibility of the aldehyde group.
Nucleophilic and Electrophilic Aromatic Substitution Dynamics
The reactivity of this compound in aromatic substitution reactions is governed by the electronic properties of its substituents: the formyl group (-CHO) on one ring and the trifluoromethyl group (-CF3) on the other. Both groups are strongly electron-withdrawing, which significantly influences the electron density of the biphenyl system and dictates the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution (EAS):
Both the formyl and trifluoromethyl groups are deactivating and meta-directing for electrophilic aromatic substitution. princeton.eduyoutube.com The electron-withdrawing nature of these groups reduces the nucleophilicity of the aromatic rings, making them less reactive towards electrophiles than benzene.
Substitution on the 3-carbaldehyde ring: The formyl group deactivates this ring. Electrophilic attack is directed to the positions meta to the aldehyde, which are the C5 and C2/C6 positions (relative to the biphenyl linkage at C1 and the aldehyde at C3). However, the C2 and C6 positions are ortho to the bulky biphenyl substituent, which may sterically hinder the approach of an electrophile. Therefore, substitution is most likely to occur at the C5 position.
Substitution on the 4'-trifluoromethyl ring: The trifluoromethyl group strongly deactivates this ring. Electrophilic attack is directed to the positions meta to the -CF3 group, which are the C3' and C5' positions.
Due to the strong deactivating effects of both substituents, forcing conditions (e.g., high temperatures, strong Lewis acids) would likely be required to achieve electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr):
The trifluoromethyl group is a strong electron-withdrawing group that can activate an aromatic ring for nucleophilic aromatic substitution, particularly when a suitable leaving group is present at the ortho or para position. beilstein-journals.orgresearchgate.net However, in this compound, there are no leaving groups on the trifluoromethyl-substituted ring, making a classical SNAr reaction on this ring unlikely.
The 3-carbaldehyde ring is also deactivated towards electrophilic attack, which conversely means it is activated for nucleophilic attack. If a leaving group were present on this ring, the electron-withdrawing formyl group would facilitate SNAr. For the parent molecule, a direct SNAr reaction involving the displacement of a hydrogen atom (a hydride) is not a facile process and would require specialized conditions and reagents. However, in related fluorinated biphenyl systems, nucleophilic substitution of a fluorine atom is a well-documented process. beilstein-journals.org For instance, in polyfluorinated biphenyls, nucleophiles preferentially attack the para-position relative to the other phenyl ring. beilstein-journals.org
The table below illustrates the expected regioselectivity for these reactions based on general principles.
| Reaction Type | Target Ring | Substituent | Directing Effect | Predicted Position of Attack |
| Electrophilic | 3-Carbaldehyde Ring | -CHO | Meta-directing, Deactivating | C5 |
| Electrophilic | 4'-Trifluoromethyl Ring | -CF3 | Meta-directing, Deactivating | C3', C5' |
| Nucleophilic | 4'-Trifluoromethyl Ring | -CF3 | Activating (with leaving group) | N/A (no leaving group) |
This table is based on established principles of substituent effects in aromatic substitution reactions.
Transition Metal-Catalyzed Transformations Involving this compound
Transition metal catalysis offers a powerful toolkit for the functionalization of molecules like this compound. The aldehyde group and the C-H bonds on both aromatic rings represent potential sites for catalytic transformations, enabling the construction of more complex molecular architectures.
Aldehyde-Directed C-H Functionalization:
The aldehyde group, while generally a poor directing group in its native form, can be transiently converted into an imine or other bidentate chelating group in situ. This transient directing group strategy enables transition metal catalysts, particularly those based on rhodium(III) and copper, to selectively activate and functionalize the C-H bond at the ortho position. acs.orgsigmaaldrich.com
For this compound, this would correspond to the C-H bonds at the C2 and C4 positions of the aldehyde-bearing ring. Rhodium(III) catalysts, for example, have been successfully employed for the intramolecular hydroarylation of aromatic aldehydes, where an olefin tethered to the molecule adds across the ortho C-H bond. sigmaaldrich.com Copper-catalyzed methods have also been developed for the ortho-thiolation of aryl aldehydes using a transient directing group approach. acs.org
Palladium-Catalyzed Cross-Coupling and C-H Activation:
Palladium catalysts are widely used for C-H activation and cross-coupling reactions. researchgate.net The C-H bonds of both aromatic rings in this compound could potentially undergo palladium-catalyzed arylation, alkenylation, or other coupling reactions. For instance, the C-H bonds ortho to the aldehyde group (C2, C4) could be targeted. Furthermore, palladium-catalyzed C-H arylation of benzofurans with related triarylantimony difluorides has been shown to proceed regioselectively, indicating the feasibility of functionalizing specific C-H bonds in complex aromatic systems. mdpi.com While the aldehyde itself is not a strong directing group for palladium, specific ligand and oxidant combinations can enable such transformations.
The trifluoromethyl-substituted ring is also a substrate for C-H functionalization. The electronic properties of the -CF3 group would influence the regioselectivity of such a reaction.
The following table presents representative examples of transition metal-catalyzed C-H functionalization reactions on substituted benzaldehydes, which serve as models for the potential reactivity of this compound.
| Catalyst System | Substrate Type | Reaction Type | Position Functionalized | Yield (%) | Reference |
| [RhCp*Cl2]2 / AgSbF6 | Aromatic Aldehydes | Intramolecular Hydroarylation | Ortho to -CHO | 60-95% | sigmaaldrich.com |
| Cu(OAc)2 / L-proline | Aromatic Aldehydes | C-H Thiolation (transient DG) | Ortho to -CHO | 50-90% | acs.org |
| Pd(OAc)2 / Additive | Aromatic Aldehydes | C-H Arylation | Ortho to -CHO | Varies | researchgate.net |
This table provides illustrative data from studies on analogous substrates to demonstrate the potential transformations applicable to this compound.
Spectroscopic and Structural Elucidation in Research of 4 Trifluoromethyl Biphenyl 3 Carbaldehyde
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4'-Trifluoromethyl-biphenyl-3-carbaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are all essential for a complete structural assignment. jk-sci.com
Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. In this compound, the spectrum is expected to show distinct signals for the aldehydic proton and the eight aromatic protons.
The aldehydic proton (CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between 9.5 and 10.5 ppm. The eight aromatic protons are distributed across the two phenyl rings and would appear in the range of approximately 7.0 to 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) are dictated by the substitution pattern. The protons on the aldehyde-bearing ring are influenced by the electron-withdrawing nature of the formyl group, while the protons on the other ring are affected by the trifluoromethyl group. Analysis of these coupling constants (J-values) helps to confirm the meta (3-position) substitution of the aldehyde group and the para (4'-position) substitution of the trifluoromethyl group.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde H | 9.5 - 10.5 | Singlet (s) |
| Aromatic H's | 7.0 - 8.5 | Multiplets (m), Doublets (d), Triplets (t) |
Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would display signals for all 14 carbon atoms. The aldehydic carbonyl carbon is a key diagnostic peak, appearing significantly downfield (typically 190-200 ppm). The carbon of the trifluoromethyl group shows a characteristic quartet due to coupling with the three fluorine atoms. The remaining twelve aromatic carbons, including the two carbons at the biphenyl (B1667301) linkage, would resonate in the typical aromatic region of 120-150 ppm. The specific chemical shifts are influenced by the electronic effects of the aldehyde and trifluoromethyl substituents.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| Aldehyde C=O | 190 - 200 | Singlet |
| Aromatic C's | 120 - 150 | Singlets |
| Trifluoromethyl C | 120 - 125 | Quartet (q) |
Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal, typically in the range of -60 to -65 ppm (relative to a standard like CFCl₃), is characteristic of an aromatic trifluoromethyl group and confirms its presence in the molecule. rsc.org This technique is particularly useful for assessing the purity of the compound with respect to other fluorinated species.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₄H₉F₃O, corresponding to a molecular weight of approximately 250.22 g/mol . scbt.com
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z ≈ 250. A key fragmentation pathway would involve the loss of the aldehyde proton (H•) to give a strong peak at m/z 249 ([M-1]⁺), followed by the loss of carbon monoxide (CO) to yield a peak at m/z 221 ([M-29]⁺). Further fragmentation of the biphenyl core could also be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment |
| 250 | [C₁₄H₉F₃O]⁺ (Molecular Ion) |
| 249 | [M-H]⁺ |
| 221 | [M-CHO]⁺ |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying the functional groups present in a compound.
The FT-IR spectrum of this compound would be dominated by several characteristic absorption bands. A strong, sharp peak around 1700-1710 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching of the aldehyde group typically appears as a pair of medium-intensity bands between 2820 and 2720 cm⁻¹. Strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range, while aromatic C-H stretching appears just above 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, the aromatic C=C stretching bands are often more intense than in the IR spectrum, providing further confirmation of the biphenyl backbone.
Table 4: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aldehyde C-H Stretch | 2820 and 2720 |
| Aldehyde C=O Stretch | 1710 - 1700 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch | 1300 - 1100 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a conjugated aromatic system. The biphenyl core itself gives rise to strong π→π* transitions. The presence of the aldehyde group, a chromophore, extends the conjugation and typically shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted biphenyl. One would expect to observe intense absorption bands in the 250-350 nm range, which are characteristic of the extended π-system of the substituted biphenyl structure.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and conformational details, as well as the arrangement of molecules in the crystal lattice. While a specific crystallographic study for this compound is not publicly available in the searched literature, the principles of the technique and the expected structural features can be understood by examining closely related compounds.
The process of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.
For a molecule like this compound, X-ray crystallography would definitively establish several key structural parameters. A primary feature of interest in biphenyl derivatives is the dihedral angle between the two phenyl rings. In the solid state, this angle is influenced by a balance of steric hindrance between adjacent groups on the rings and the effects of crystal packing. libretexts.org For biphenyl itself, this angle is approximately 45° in the solid state, representing a compromise between the sterically hindered planar conformation and the perpendicular arrangement. libretexts.org The presence of substituents, such as the carbaldehyde and trifluoromethyl groups in this compound, would be expected to influence this angle.
Insight into the likely crystal structure of this compound can be drawn from the crystallographic data of analogous compounds. For instance, the crystal structure of 4-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde has been determined. nih.gov This molecule shares the same biphenyl-3-carbaldehyde core. The crystallographic data for this related compound provides a tangible example of the type of information that would be obtained for this compound.
| Crystallographic Parameter | Value for 4-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde nih.gov | Expected for this compound |
|---|---|---|
| Crystal System | Orthorhombic | Likely to be a similar system such as Orthorhombic or Monoclinic |
| Space Group | P c a 21 | To be determined |
| Unit Cell Dimensions | a = 22.487 Å, b = 5.6204 Å, c = 7.7323 Å | To be determined |
| Volume (ų) | 977.8 | To be determined |
| Z (Molecules per unit cell) | 4 | To be determined |
In the solid state, the conformation of the carbaldehyde group (-CHO) relative to the phenyl ring to which it is attached would also be fixed and measurable. Furthermore, the trifluoromethyl group (-CF3) is a bulky and highly electronegative substituent. Its presence would likely influence the intermolecular interactions within the crystal lattice, potentially leading to specific packing arrangements driven by dipole-dipole or other non-covalent interactions. Studies on trifluoromethyl-substituted aromatic compounds have shown that the C-F bonds can participate in various weak intermolecular interactions that stabilize the crystal structure. nih.gov
Ultimately, a single-crystal X-ray diffraction study of this compound would provide an exact model of its solid-state conformation and packing, offering invaluable data for computational modeling, understanding its physical properties, and for the rational design of new materials or biologically active molecules.
Computational Chemistry and Theoretical Investigations of 4 Trifluoromethyl Biphenyl 3 Carbaldehyde
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure and optimized geometry of molecules. eurjchem.com For biphenyl (B1667301) derivatives, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) or 6-311++G(d,p). nih.govresearchgate.net This level of theory effectively balances computational cost and accuracy for organic molecules.
| Parameter | Description | Typical Calculated Value (for similar biphenyls) |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | C-C (aromatic): ~1.39 - 1.41 ÅC-C (inter-ring): ~1.49 ÅC-F: ~1.35 ÅC=O: ~1.22 Å |
| Bond Angles | The angle formed between three connected atoms. | C-C-C (in ring): ~120°C-C=O: ~124° |
| Dihedral Angle | The angle between the planes of the two aromatic rings. | ~25° - 55° |
Note: The data in this table represents typical values for structurally related biphenyl compounds as determined by DFT calculations and is for illustrative purposes.
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic properties. Theoretical calculations can provide valuable insights into NMR, FT-IR, and UV-Vis spectra, often showing strong agreement with experimental results. acs.orgresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within a DFT framework to calculate the isotropic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts are often plotted against experimental data, and a high correlation coefficient indicates the accuracy of the calculation.
FT-IR Spectroscopy: The same DFT-optimized geometry used for structural analysis can be used to calculate vibrational frequencies. researchgate.net The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. jcsp.org.pk The calculated frequencies correspond to specific vibrational modes (e.g., C=O stretching, C-H aromatic stretching, C-F vibrations), aiding in the assignment of peaks in an experimental FT-IR spectrum. acs.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for modeling electronic transitions. It can predict the maximum absorption wavelengths (λ_max) that correspond to the electronic excitations within the molecule, such as π → π* transitions in the conjugated biphenyl system. acs.org
| Spectroscopic Technique | Property Predicted | Typical Computational Method |
| ¹H and ¹³C NMR | Chemical Shifts (δ) | DFT (B3LYP) with GIAO method |
| FT-IR | Vibrational Frequencies (cm⁻¹) | DFT (B3LYP) Frequency Analysis |
| UV-Vis | Maximum Absorption (λ_max) | Time-Dependent DFT (TD-DFT) |
Note: This table outlines the common computational methods used to predict spectroscopic properties.
Analysis of Molecular Orbitals and Reactivity Descriptors
The electronic characteristics and chemical reactivity of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energies of these orbitals, E_HOMO and E_LUMO, are used to calculate a series of global reactivity descriptors that quantify the molecule's stability and reactivity. acs.org
Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO). A larger energy gap implies higher kinetic stability and lower chemical reactivity. nih.gov
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. acs.org
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. acs.org
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is defined as ω = μ² / (2η). acs.org
These descriptors are crucial for comparing the reactivity of different compounds and understanding their behavior in chemical reactions. acs.org
| Reactivity Descriptor | Formula | Significance |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical stability and reactivity. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer. |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |
Note: This table defines the key global reactivity descriptors derived from FMO energies.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and packing of molecules determine many of their bulk properties. For 4'-Trifluoromethyl-biphenyl-3-carbaldehyde, computational methods can explore its conformational landscape and the nature of its intermolecular interactions.
Conformational Analysis: The rotation around the single bond connecting the two phenyl rings gives rise to different conformers. By systematically changing the dihedral angle and calculating the corresponding energy, a potential energy surface can be generated. researchgate.net This analysis helps identify the most stable (lowest energy) conformation and the energy barriers to rotation. jcsp.org.pk The degree of twisting between the rings is a balance between steric hindrance from substituents and the stabilizing effects of π-conjugation.
| Interaction Type | Description | Typical Contribution (in similar compounds) |
| H···H | Interactions between hydrogen atoms. | Often the largest contributor (~40-50%) |
| C···H / H···C | Interactions involving carbon and hydrogen. | Significant contributor (~20-40%) |
| O···H / H···O | Hydrogen bonding involving oxygen. | Variable, depends on H-bond donors/acceptors (~10-20%) |
| F···H / H···F | Interactions involving fluorine atoms. | Depends on molecular structure. |
Note: The data represents typical percentage contributions of intermolecular contacts for substituted aromatic compounds as determined by Hirshfeld surface analysis. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a vital tool for elucidating reaction mechanisms by exploring the potential energy surface (PES) of a chemical transformation. eurjchem.com For reactions involving this compound, such as nucleophilic addition to the aldehyde group or a Suzuki coupling to form the biphenyl core, DFT can be used to map out the entire reaction pathway.
The process involves:
Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized.
Frequency Calculations: Vibrational frequency calculations are performed to characterize these points. Reactants, products, and intermediates have zero imaginary frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a given transition state correctly connects the desired reactants and products on the PES.
By comparing the energy profiles of different possible pathways, computational chemists can predict the most favorable reaction mechanism, providing insights that can be used to optimize reaction conditions and improve yields.
Applications of 4 Trifluoromethyl Biphenyl 3 Carbaldehyde in Advanced Chemical Research
Medicinal Chemistry and Pharmaceutical Lead Compound Development
In the realm of medicinal chemistry, 4'-Trifluoromethyl-biphenyl-3-carbaldehyde and its structural isomers are highly valued as intermediates for developing novel therapeutic agents. The trifluoromethyl group is particularly significant as it can enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. chemimpex.comchemimpex.com
The carbaldehyde group on the biphenyl (B1667301) scaffold is a versatile functional group that allows for the synthesis of a wide array of derivatives. It can readily participate in reactions to form more complex structures, serving as a key intermediate in multi-step synthetic pathways. For instance, this scaffold is instrumental in creating biaryl compounds that are explored as potent antagonists for various biological targets.
A common synthetic strategy to produce the core biphenyl structure involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govacs.org This method allows for the efficient joining of an aryl boronic acid with an aryl halide, providing a robust route to substituted biphenyls. The aldehyde function can then be used to build upon this core. For example, derivatives can be synthesized to incorporate heterocyclic systems, such as 1,2,3-triazoles, which have been shown to be effective in targeting specific receptors. nih.govsemanticscholar.org The synthesis of these triazole derivatives often involves converting the aldehyde to another functional group that can participate in "click" chemistry or other coupling reactions, demonstrating the aldehyde's role as a synthetic handle. semanticscholar.org
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. The 4'-trifluoromethyl-biphenyl moiety is a common feature in SAR studies due to its significant impact on receptor binding.
In the development of antagonists for the P2Y14 receptor, the trifluoromethyl-phenyl group has been identified as an optimal substituent. nih.gov It is predicted to fit deeply into a narrow, hydrophobic pocket of the receptor's binding site. nih.gov SAR studies on a series of 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives revealed the importance of the substituent on the terminal phenyl ring. acs.org The derivative featuring a 4-CF3 group exhibited the highest potency among a range of analogues, underscoring the favorable contribution of this moiety to binding affinity. semanticscholar.orgacs.org Replacing the 4-CF3 group with a methyl group (4-CH3) resulted in a significant, seven-fold decrease in affinity, highlighting the specific and beneficial role of the trifluoromethyl group in ligand-receptor interactions. acs.org
Table 1: SAR of P2Y14 Receptor Antagonists Based on a Biphenyl-Triazole Scaffold Data sourced from studies on P2Y14R-expressing CHO cells. semanticscholar.orgacs.org
| Compound ID | Terminal Aryl Substituent | IC50 (nM) |
| 65 | 4-CF3-phenyl | 31.7 |
| 77 | 4-n-propyl-phenyl | 94.4 |
| 75 | 5-Br-thienyl | 111 |
| 71 | 4-Br-phenyl | 131 |
| 76 | 4-CH3-phenyl | 237 |
| Reference 3 | Naphthoic acid derivative | 6.0 |
A significant challenge in drug development is ensuring that a potential therapeutic agent has a suitable pharmacokinetic profile, including good metabolic stability and oral bioavailability. The inclusion of fluorine atoms, particularly in the form of a trifluoromethyl (CF3) group, is a widely used strategy to address these issues. chemimpex.com The CF3 group can block metabolically labile sites on a molecule, preventing rapid degradation by metabolic enzymes and thereby extending the drug's half-life. acs.org
Furthermore, the trifluoromethyl group enhances the lipophilicity of a compound, which can improve its ability to cross cell membranes and increase its bioavailability. chemimpex.com Research on various bioactive compounds containing a trifluoromethylphenyl moiety has shown that this group can significantly influence pharmacokinetic parameters. bba-journal.combba-journal.com While specific pharmacokinetic data for this compound itself is not detailed, its use as a scaffold is driven by the known benefits that the CF3 group confers upon the metabolic stability and absorption of its derivatives. chemimpex.comacs.org
Derivatives synthesized from the 4'-trifluoromethyl-biphenyl scaffold have been specifically designed to target and modulate the activity of particular proteins involved in disease pathways. A prominent example is the P2Y14 receptor (P2Y14R). nih.govnih.gov The P2Y14R is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars released from stressed or damaged cells. nih.gov It plays a key role in mediating inflammatory responses, particularly by activating the motility of immune cells like neutrophils. nih.gov Therefore, antagonists of this receptor are being investigated as potential treatments for a range of inflammatory conditions. nih.gov
Another area where biphenyl mannoside derivatives have been explored is in the development of FimH antagonists. FimH is a bacterial adhesin protein located on the tip of type 1 pili of uropathogenic E. coli (UPEC), which facilitates bacterial adhesion to and invasion of bladder cells, a critical step in urinary tract infections (UTIs). nih.gov By blocking FimH, these antagonists can prevent bacterial adhesion and biofilm formation. In this context, ortho-substitution on the biphenyl ring with a CF3 group resulted in the most potent analogue in one study, demonstrating a significant enhancement of inhibitory activity. nih.gov
The primary therapeutic application for derivatives of the 4'-trifluoromethyl-biphenyl scaffold is the development of P2Y14 receptor antagonists. nih.govacs.org The P2Y14 receptor is expressed in immune cells and is involved in inflammatory processes in various tissues, including the lungs and kidneys. nih.gov Antagonists of this receptor have shown potential in animal models for treating conditions like asthma and chronic pain. nih.gov
One of the most potent and selective P2Y14R antagonists identified is a naphthoic acid derivative, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), which incorporates the 4-trifluoromethyl-phenyl moiety. acs.orggoogle.com This compound displays very high affinity for the P2Y14R with an IC50 value in the nanomolar range. semanticscholar.orgacs.org However, its low water solubility and poor oral bioavailability have presented developmental challenges. semanticscholar.orggoogle.com To overcome this, researchers have used the this compound scaffold as a starting point to design alternative structures, such as triazole derivatives, aiming to retain high potency while improving pharmacokinetic properties. semanticscholar.orgacs.org These efforts highlight the compound's central role in the search for clinically viable P2Y14R antagonists for treating inflammatory diseases.
Table 2: Key Biological Targets for 4'-Trifluoromethyl-biphenyl Derivatives
| Target Protein | Biological Function | Therapeutic Application |
| P2Y14 Receptor | Mediates inflammatory activity via neutrophil motility. nih.gov | Treatment of inflammation, asthma, pain, and pulmonary diseases. nih.gov |
| FimH | Bacterial lectin that mediates adhesion of E. coli. nih.gov | Prevention and treatment of urinary tract infections (UTIs). nih.gov |
Materials Science and Advanced Functional Materials
Beyond its applications in medicine, this compound and related fluorinated biphenyl compounds are valuable in materials science for the creation of advanced functional materials. chemimpex.comchemimpex.com The unique electronic properties, thermal stability, and chemical resistance imparted by the fluorinated biphenyl structure make these compounds attractive for specialized applications. chemimpex.com
The presence of the trifluoromethyl group significantly alters the electronic nature of the biphenyl system, enhancing properties that are desirable in the formulation of high-performance polymers, coatings, and other advanced materials. chemimpex.com Fluorinated biphenyls are utilized as key intermediates in the synthesis of polymers that require high thermal and chemical stability. chemimpex.com These materials can be used in demanding environments where resistance to heat and chemical degradation is critical. The synthesis of novel fluorinated biphenyl compounds via methods like the Suzuki-Miyaura coupling reaction is an active area of research, aiming to produce new building blocks for materials with tailored optical, electronic, and physical properties. acs.org These compounds are explored for use in organic electronics and other fields where fine-tuning of material characteristics is essential for innovation and performance enhancement. chemimpex.com
Polymer and Coating Formulation
The incorporation of fluorine-containing moieties, such as the trifluoromethyl group present in this compound, into polymer structures is a well-established strategy for enhancing material properties. Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and low dielectric constants. While direct polymerization of this compound is not extensively documented, its aldehyde functionality provides a versatile handle for its integration into various polymer backbones.
For instance, it can serve as a monomer in the synthesis of fluorinated polyimides, a class of high-performance polymers utilized in the aerospace and electronics industries. mdpi.comresearchgate.net The trifluoromethyl groups can improve the solubility of the resulting polyimides, making them more processable, while also lowering their dielectric constant and moisture absorption. researchgate.net The general synthetic route to polyimides involves the polycondensation of a diamine with a dianhydride. This compound could be chemically modified, for example, by conversion of the aldehyde to an amine or a carboxylic acid derivative, to create novel fluorinated monomers for such polymerizations.
In the realm of high-performance coatings, the introduction of the trifluoromethyl-biphenyl moiety can impart desirable surface properties, such as hydrophobicity and oleophobicity, leading to enhanced resistance to environmental factors and staining.
Table 1: Potential Contributions of this compound Moieties to Polymer Properties
| Property | Influence of Trifluoromethyl-Biphenyl Group |
| Thermal Stability | The strong carbon-fluorine bonds contribute to higher decomposition temperatures. |
| Chemical Resistance | The fluorinated groups provide a barrier against chemical attack. |
| Dielectric Constant | The presence of fluorine typically lowers the dielectric constant, which is advantageous for microelectronics. |
| Solubility | The trifluoromethyl groups can disrupt polymer chain packing, leading to improved solubility in organic solvents. |
| Surface Properties | Imparts low surface energy, leading to hydrophobic and oleophobic characteristics in coatings. |
Organic Electronics Applications: OLEDs and OFETs
Biphenyl derivatives are frequently employed in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.com The extended π-conjugation of the biphenyl system facilitates charge transport, a critical requirement for these devices. The introduction of a trifluoromethyl group can significantly influence the electronic properties of these materials.
In the context of OLEDs, the electron-withdrawing nature of the trifluoromethyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the organic semiconductor. researchgate.net This tuning of energy levels is crucial for optimizing charge injection and transport within the device, potentially leading to higher efficiency and stability. This compound can serve as a precursor for the synthesis of more complex molecules, such as emitters or host materials, for OLEDs. The aldehyde group can be utilized in various organic reactions to build larger conjugated systems. For instance, it can undergo condensation reactions to form imines or Wittig-type reactions to create vinyl-substituted biphenyls, which can then be incorporated into OLED materials. royalsocietypublishing.orgnih.gov
For OFETs, the molecular ordering and intermolecular interactions of the organic semiconductor are paramount for achieving high charge carrier mobility. royalsocietypublishing.org The rigid structure of the biphenyl core is beneficial for promoting ordered packing in the solid state. The trifluoromethyl group can influence this packing and also enhance the air stability of the semiconductor by lowering its HOMO level, making it less susceptible to oxidation. royalsocietypublishing.org The aldehyde functionality of this compound offers a synthetic entry point for creating a variety of p-type or n-type organic semiconductors.
Table 2: Potential Roles of this compound in Organic Electronics
| Application | Potential Role | Key Structural Features |
| OLEDs | Precursor for emitter or host materials | Biphenyl core for charge transport, trifluoromethyl group for tuning energy levels, aldehyde for further functionalization. |
| OFETs | Precursor for p-type or n-type semiconductors | Biphenyl core for π-stacking, trifluoromethyl group for stability and energy level modulation, aldehyde for synthesis of extended conjugated systems. |
Development of Liquid Crystal Building Blocks
The biphenyl unit is a classic mesogen, a fundamental component of many liquid crystalline materials. nih.gov The rigid, elongated shape of the biphenyl core promotes the formation of the ordered, yet fluid, phases that characterize liquid crystals. The introduction of substituents, such as the trifluoromethyl group, can significantly impact the mesomorphic properties, including the temperature range and type of liquid crystal phase observed. figshare.com
The trifluoromethyl group is known to introduce strong dipole moments and can influence the intermolecular interactions that govern the formation of liquid crystalline phases. mdpi.com Its presence can lead to the formation of nematic or smectic phases with desirable properties for display applications. figshare.com this compound, with its aldehyde group, is a versatile starting material for the synthesis of a wide array of liquid crystal molecules. nih.gov The aldehyde can be readily converted into other functional groups, such as imines (Schiff bases), esters, or alkynes, which are common linking groups in liquid crystal design. nih.gov
For example, condensation of this compound with an aniline (B41778) derivative would yield a Schiff base, a well-known class of liquid crystals. nih.gov The thermal stability and mesophase behavior of such a compound would be influenced by both the trifluoromethyl-biphenyl core and the substituents on the aniline moiety.
Table 3: Influence of Structural Features of this compound on Liquid Crystal Properties
| Structural Feature | Impact on Mesomorphic Behavior |
| Biphenyl Core | Provides the necessary rigidity and anisotropy for liquid crystal formation. |
| Trifluoromethyl Group | Influences dipole moment, intermolecular forces, and can affect the type and temperature range of the mesophase. figshare.commdpi.com |
| Aldehyde Group | Serves as a versatile synthetic handle for introducing various linking groups to create diverse liquid crystal structures. nih.gov |
Fabrication of Other Specialty Materials
The unique combination of a reactive aldehyde, a stable biphenyl scaffold, and a property-modifying trifluoromethyl group makes this compound a valuable precursor for a range of other specialty materials. The aldehyde functionality is particularly useful for surface modification and the creation of functionalized materials.
For instance, it can be used to immobilize the trifluoromethyl-biphenyl moiety onto solid supports, such as silica (B1680970) or polymer beads, through the formation of imine or acetal (B89532) linkages. Such functionalized materials could find applications in chromatography as stationary phases with unique selectivity due to the fluorinated and aromatic nature of the biphenyl group.
Furthermore, the aldehyde group can participate in various multicomponent reactions, providing a straightforward route to complex molecular architectures. These structures could be investigated for applications in areas such as molecular sensing, where the biphenyl unit can act as a fluorophore whose emission properties are modulated by the binding of an analyte.
Catalysis and Asymmetric Synthesis
The biphenyl scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. The axial chirality of appropriately substituted biphenyls, such as BINOL and its derivatives, has been exploited to achieve high levels of enantioselectivity in a wide range of chemical transformations. nih.govresearchgate.net this compound serves as a key starting material for the synthesis of novel chiral biphenyl ligands.
Role as Chiral Ligands in Asymmetric Catalysis
The synthesis of axially chiral biphenyl ligands often begins with the construction of a substituted biphenyl precursor. The aldehyde group in this compound is a versatile functional group that can be readily transformed into other functionalities required for ligand synthesis. For example, reduction of the aldehyde yields a hydroxymethyl group, which can be a precursor to phosphine (B1218219) or amine moieties commonly found in chiral ligands. nih.gov
Furthermore, the aldehyde itself can be a key component of the final ligand structure. For instance, it can be used to synthesize chiral diols through asymmetric addition reactions. These chiral diols can then act as ligands for various metal-catalyzed reactions. nih.gov The electronic properties of the trifluoromethyl group can also play a role in modulating the catalytic activity and enantioselectivity of the resulting ligand-metal complex.
Ligand Design Principles for Transition Metal Catalysis
The design of effective chiral ligands for transition metal catalysis is guided by several key principles, including steric and electronic tuning of the ligand environment around the metal center. The this compound scaffold offers opportunities to apply these principles.
Steric Effects: The biphenyl backbone provides a rigid and well-defined steric environment. The substituents on the biphenyl rings can be varied to create a chiral pocket around the metal center that selectively favors the formation of one enantiomer of the product. The synthesis of ligands from this compound would allow for the systematic variation of substituents to optimize the steric properties for a specific catalytic reaction.
Electronic Effects: The electron-withdrawing trifluoromethyl group can significantly influence the electronic properties of the ligand and, consequently, the coordinated metal center. This can affect the reactivity of the catalyst and the stability of key intermediates in the catalytic cycle. For example, a more electron-deficient metal center may exhibit different reactivity and selectivity compared to a more electron-rich one. The ability to tune these electronic effects is a powerful tool in ligand design.
Chelation: The aldehyde group can be transformed into various donor atoms (e.g., phosphorus, nitrogen, oxygen) that can coordinate to a transition metal. By introducing a second coordinating group elsewhere on the biphenyl scaffold, a chelating ligand can be created. Chelation generally leads to more stable and well-defined metal complexes, which often results in higher catalytic activity and enantioselectivity.
Directed Catalysis through Ligand-Substrate Interactions
The strategic functionalization of specific C-H bonds in complex organic molecules is a paramount goal in modern chemical synthesis, offering a direct and efficient route to novel compounds. Directed catalysis, wherein a functional group within the substrate guides a catalyst to a specific position, has emerged as a powerful tool for controlling regioselectivity. The compound this compound is a noteworthy substrate in this context due to its distinct electronic and structural features. It possesses two key functionalities—an aldehyde group and a trifluoromethyl-substituted phenyl ring—that can engage in specific interactions with a catalyst's ligand, thereby steering the reaction to a desired C-H bond.
The aldehyde group is a versatile directing group in transition-metal-catalyzed C-H functionalization. researchgate.net It can coordinate directly to a metal center, which typically promotes functionalization at the ortho position due to the formation of a stable five- or six-membered metallacycle intermediate. rsc.orgacs.org In many applications, the aldehyde acts as a "traceless" directing group, where it is cleaved or transformed during the reaction sequence after guiding the catalyst. nih.govacs.org
More sophisticated approaches utilize non-covalent interactions between the substrate and the catalyst. The carbonyl oxygen of the aldehyde is a potent hydrogen-bond acceptor, a property that can be exploited in catalyst design. rsc.org A ligand engineered with a corresponding hydrogen-bond donor moiety can form a specific, non-covalent tether to the substrate. nih.govnih.gov This interaction positions the catalytic metal center in proximity to a targeted C-H bond, enabling selective activation that might not be achievable through direct coordination alone. This strategy is particularly valuable for achieving functionalization at remote positions, such as the meta or para C-H bonds. nih.gov
The trifluoromethylphenyl moiety of this compound also plays a crucial role. The trifluoromethyl group (-CF3) is strongly electron-withdrawing and possesses significant steric bulk. acs.orgnih.gov These properties modulate the reactivity of the aromatic ring to which it is attached. Furthermore, the highly polarized C-F bonds can participate in weaker, non-covalent interactions, including dipole-dipole or halogen-bonding-type interactions with appropriately designed ligands. rsc.org The synergy between the aldehyde and the trifluoromethylphenyl group offers a dual-handle approach for directing catalysis. A catalyst-ligand system can be designed to interact simultaneously with both functional groups, locking the substrate into a highly specific orientation and thus achieving exceptional regioselectivity.
Research in directed C-H functionalization has demonstrated the efficacy of using directing groups to control reaction outcomes. While specific studies focusing exclusively on this compound are not extensively detailed in the literature, data from analogous systems highlight the principles involved. For instance, studies on the rhodium(III)-catalyzed C-H alkylation of substituted benzaldehydes, where the aldehyde serves as a traceless directing group, show a clear dependence on the electronic nature of other substituents on the ring.
Interactive Data Table: Illustrative Yields in Directed C-H Alkylation of Substituted Benzaldehydes
The following table presents data from a study on the Rh(III)-catalyzed decarbonylative C-H alkylation of various substituted benzaldehydes with methyl acrylate. This illustrates how electronic effects, similar to those exerted by the trifluoromethylphenyl group, can influence reaction efficiency in a process guided by an aldehyde directing group.
| Entry | Aldehyde Substrate | Product | Yield (%) |
| 1 | Benzaldehyde | Methyl 3-phenylpropanoate | 53 |
| 2 | 2-Ethylbenzaldehyde | Methyl 3-(o-tolyl)propanoate | 71 |
| 3 | 2-Methoxybenzaldehyde | Methyl 3-(2-methoxyphenyl)propanoate | 84 |
| 4 | 2-Ethoxybenzaldehyde | Methyl 3-(2-ethoxyphenyl)propanoate | 78 |
Data sourced from a study on aldehyde-directed C-H alkylation. acs.org The reaction demonstrates the utility of the aldehyde as a directing group and the influence of electronic and steric factors from other substituents on the reaction yield.
The data indicate that benzaldehydes bearing electron-donating groups at the ortho-position react efficiently to provide the desired products in good to excellent yields. acs.org This principle underscores the potential of this compound as a substrate for highly controlled chemical transformations. The interplay between its aldehyde directing group and the strong electronic influence of the distal trifluoromethyl group makes it a compelling candidate for advanced catalytic research aimed at developing reactions with high selectivity through sophisticated ligand-substrate interaction design. researchgate.net
Future Directions and Emerging Research Avenues for 4 Trifluoromethyl Biphenyl 3 Carbaldehyde
Development of Sustainable Synthetic Methodologies
The conventional synthesis of functionalized biphenyls often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgresearchgate.net While effective, these methods can involve costly catalysts, harsh reaction conditions, and the generation of significant waste. Future research will likely focus on developing more sustainable and efficient synthetic routes to 4'-Trifluoromethyl-biphenyl-3-carbaldehyde and its analogues.
Key areas of exploration include:
C-H Activation: Direct arylation via C-H bond activation is a powerful strategy that minimizes the need for pre-functionalized starting materials (like boronic acids or organohalides), reducing step counts and waste. researchgate.net Future methodologies could involve the direct coupling of 3-formylbenzene with 4-(trifluoromethyl)benzene derivatives using earth-abundant metal catalysts.
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and precise control over reaction parameters. Developing a flow-based process for the synthesis of this compound could lead to higher yields, improved purity, and a smaller environmental footprint compared to traditional batch processing.
Biocatalysis: The use of enzymes to catalyze key bond-forming steps represents a green alternative to traditional chemical methods. Engineering enzymes to perform selective cross-coupling reactions under mild, aqueous conditions is a significant long-term goal for the sustainable production of complex biphenyls.
Alternative Solvents: Replacing conventional organic solvents with greener alternatives like deep eutectic solvents (DESs) or water-based systems can drastically reduce the environmental impact of synthesis. mdpi.com
| Synthetic Approach | Potential Advantages | Research Focus |
| C-H Activation | Atom economy, reduced pre-functionalization | Development of selective, low-cost catalysts |
| Flow Chemistry | Scalability, safety, process control | Reactor design and optimization |
| Biocatalysis | Mild conditions, high selectivity | Enzyme discovery and engineering |
| Green Solvents | Reduced toxicity and environmental impact | Solvent screening and process adaptation |
Advanced Computational Studies for Rational Design
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the discovery process. acs.orgnih.gov For this compound, advanced computational studies can unlock new avenues for rational design.
Future research directions include:
Conformational and Electronic Analysis: Using methods like Density Functional Theory (DFT), researchers can perform detailed analyses of the compound's conformational landscape, molecular electrostatic potential (MEP), and frontier molecular orbitals. researchgate.netacs.org This information is crucial for understanding its reactivity and intermolecular interactions, which can guide the design of derivatives with tailored electronic properties for applications in organic electronics or as ligands for catalysts. researchgate.net
In Silico Screening for Biological Targets: The trifluoromethyl group is a well-known bioisostere that can enhance metabolic stability and binding affinity. mdpi.comwechemglobal.com Molecular docking and virtual screening simulations can be employed to test this compound derivatives against libraries of biological targets (e.g., enzymes, receptors), identifying potential new therapeutic applications.
Predicting Material Properties: For applications in materials science, computational models can predict properties such as liquid crystal phases, charge transport characteristics, and self-assembly behavior. nih.gov This allows for the in silico design of novel materials derived from the core structure before committing to laboratory synthesis.
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Rational Design, Reactivity | Molecular geometry, electronic structure, electrostatic potential nih.gov |
| Molecular Docking | Drug Discovery | Binding affinity, interaction modes with proteins ontosight.ai |
| Molecular Dynamics (MD) | Materials Science | Conformational stability, self-assembly dynamics |
Exploration of Novel Biological Targets and Therapeutic Applications
The introduction of a trifluoromethyl group into organic molecules is a widely used strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. mdpi.comwechemglobal.com This group can enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets. wechemglobal.com While this compound is primarily an intermediate, its core structure is present in various biologically active compounds, suggesting significant untapped therapeutic potential.
Future research should focus on:
Derivatization and Screening: The aldehyde functional group serves as a versatile anchor for chemical modification. Synthesizing libraries of derivatives (e.g., imines, amines, carboxylic acids, heterocycles) and screening them against a wide range of biological targets could uncover novel lead compounds.
Targeting Protein Misfolding Diseases: The rigid biphenyl (B1667301) scaffold could be functionalized to create molecules that interfere with protein-protein interactions or inhibit the aggregation of amyloidogenic proteins implicated in neurodegenerative diseases like Alzheimer's or Parkinson's.
Development of Novel Kinase Inhibitors: Many successful kinase inhibitors feature a substituted biphenyl moiety. The specific substitution pattern of this compound could be exploited to design new, selective inhibitors for kinases involved in cancer cell proliferation and signaling pathways. wechemglobal.com
Antiviral and Antiparasitic Agents: Fluorinated compounds have shown promise as antiviral and antiparasitic agents. wechemglobal.com The unique electronic properties conferred by the -CF3 group could be leveraged to design molecules that disrupt viral replication or key metabolic pathways in parasites.
Integration into Supramolecular Chemistry and Nanomaterials
The defined geometry and functional handles of this compound make it an attractive building block, or "tecton," for constructing larger, well-ordered systems through self-assembly.
Emerging avenues in this area include:
Liquid Crystals: Biphenyl derivatives are foundational components of liquid crystal displays (LCDs). nih.gov The polarity and rigidity of the 4'-trifluoromethyl-biphenyl core could be exploited to design new liquid crystalline materials with unique dielectric and optical properties.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The aldehyde group can be used to form dynamic covalent bonds (e.g., imine linkages) to create porous, crystalline COFs. Alternatively, conversion of the aldehyde to a carboxylic acid would yield a ligand suitable for constructing MOFs. These materials have potential applications in gas storage, catalysis, and separation.
Functionalized Membranes and Nanosensors: The biphenyl unit can be incorporated into polymer backbones to create functionalized membranes for specific separation or degradation processes. nih.gov Furthermore, derivatives could be grafted onto nanoparticles or surfaces to create chemical sensors, where binding events at the functionalized end are transduced into a detectable signal.
Cross-Disciplinary Research with Other Scientific Fields
The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines.
Future interdisciplinary projects could involve:
Chemical Biology: Designing molecular probes by attaching fluorescent tags or reactive groups to the aldehyde function. These probes could be used to label and visualize specific biomolecules or cellular structures, providing insights into biological processes.
Materials Physics: Collaborating with physicists to characterize the electronic and photophysical properties of polymers or supramolecular assemblies derived from the compound. This could lead to the development of new organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or photovoltaic materials.
Environmental Science: Developing sensors or reactive membranes based on this scaffold for the detection and degradation of persistent organic pollutants. nih.gov For example, membranes functionalized with derivatives could selectively capture or catalytically break down contaminants in water. nih.gov
By pursuing these future directions, the scientific community can elevate this compound from a simple synthetic intermediate to a cornerstone of innovation in medicine, materials, and beyond.
Q & A
Q. What are the standard synthetic routes for 4'-Trifluoromethyl-biphenyl-3-carbaldehyde, and how can purity be optimized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 3-bromobenzaldehyde and 4-(trifluoromethyl)phenylboronic acid under palladium catalysis . Key parameters include:
- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of DME/H₂O.
- Temperature: 80–100°C under inert atmosphere.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity.
- Characterization: Confirm via ¹H NMR (aldehyde proton at δ ~10.0 ppm) and HPLC (retention time ~12.3 min, C18 column) .
Q. How is this compound characterized analytically?
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Store at 2–8°C in amber vials to minimize photodegradation. The aldehyde group is prone to oxidation; use argon/vacuum sealing for long-term storage .
- Handling : Avoid prolonged exposure to moisture or basic conditions, which may trigger aldol condensation .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity in derivatization?
The -CF₃ group is strongly electron-withdrawing, lowering the electron density of the biphenyl system. This enhances:
- Electrophilic substitution : Directs reactions to the para position of the benzaldehyde ring.
- Schiff base formation : Accelerates condensation with amines (e.g., hydrazines) due to increased electrophilicity of the aldehyde .
- Catalytic applications : Stabilizes transition metals in coordination complexes for cross-coupling reactions .
Q. How can crystallographic data resolve structural ambiguities in derivatives?
- SHELX refinement : Use SHELXL for high-resolution X-ray data to model the trifluoromethyl group’s rotational disorder. The CF₃ group often exhibits partial occupancy due to free rotation .
- Electron density maps : Differentiate between aldehyde oxidation products (e.g., carboxylic acids) and parent compound .
Q. What experimental strategies address contradictory solubility data in polar solvents?
Conflicting reports on solubility in DMSO (e.g., 25 mg/mL vs. 50 mg/mL) may arise from:
Q. How can this compound serve as a precursor in medicinal chemistry?
- Schiff base formation : React with amines to generate imine libraries for antimicrobial screening .
- Heterocycle synthesis : Condense with thiourea to form thiazolidinones (potential kinase inhibitors) .
- Biological activity : The biphenyl scaffold mimics tyrosine kinase inhibitor pharmacophores (e.g., gefitinib derivatives) .
Q. What safety protocols are critical for handling this compound?
- Toxicity : Limited acute toxicity data; assume mutagenic potential due to aromatic aldehyde structure.
- PPE : Use nitrile gloves, fume hood, and eye protection.
- Spill management : Neutralize with sodium bisulfite to reduce aldehyde reactivity .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in Ullmann coupling vs. Suzuki-Miyaura routes?
- Ullmann coupling (CuI, K₂CO₃, DMF): Lower yields (~40%) due to side reactions (e.g., homo-coupling). Optimize by:
- Using ligands (1,10-phenanthroline) to suppress byproducts.
- Switching to microwave-assisted synthesis (150°C, 20 min) for faster reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
